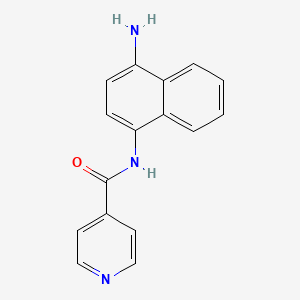

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide

Description

Properties

CAS No. |

285984-54-5 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(4-aminonaphthalen-1-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C16H13N3O/c17-14-5-6-15(13-4-2-1-3-12(13)14)19-16(20)11-7-9-18-10-8-11/h1-10H,17H2,(H,19,20) |

InChI Key |

MYYRXFKZZADNBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=NC=C3)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Activation of Carboxylic Acid :

-

1 (1.0 eq) is mixed with EDC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.

-

-

Amine Addition :

-

3 (1.1 eq) is added, and the mixture is stirred at room temperature for 12–24 hours.

-

-

Workup :

Analytical Data:

Microwave-Assisted Synthesis

Method Overview :

Microwave irradiation accelerates the reaction between 1 and 3 using polymer-supported reagents.

Key Steps:

Analytical Data:

Solid-Phase Synthesis

Method Overview :

Utilizes Rink amide resin to immobilize 3 , enabling iterative coupling with 1 .

Key Steps:

Analytical Data:

Catalytic Hydrogenation of Imine Intermediates

Method Overview :

A two-step process involving imine formation followed by hydrogenation.

Key Steps:

Analytical Data:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Amidation | 68–75 | 3–6 hours | High purity |

| Coupling Agents | 80–85 | 12–24 hours | Mild conditions |

| Microwave-Assisted | 88 | 15 minutes | Rapid synthesis |

| Solid-Phase | 65–70 | 48 hours | Scalability |

| Catalytic Hydrogenation | 60–65 | 8–12 hours | Avoids acid chlorides |

Chemical Reactions Analysis

Step 1: Nitration Reaction

Starting Material : N-(4-nitro-1-naphthalenyl)-2-pyridinecarboxamide.

Reaction Conditions :

-

Catalyst: Co(NO₃)₂·6H₂O (20 mol%, 0.1 mmol).

-

Reagents: tert-butyl nitrite (4.0 equiv., 2.0 mmol), acetic acid.

-

Temperature: Room temperature (18 hours under stirring).

-

Workup: Dilution with ethyl acetate, extraction with brine, and purification via column chromatography (ethyl acetate/dichloromethane eluent).

This reaction introduces a nitro group at the 4-position of the naphthalenyl moiety. The nitro group serves as a precursor for subsequent reduction to the amino group .

Step 2: Reduction Reaction

Reduction Conditions :

-

Catalyst: Pd/C (50 wt%).

-

Atmosphere: Hydrogen gas (1 atm, balloon).

-

Solvent: Ethyl acetate.

-

Workup: Filtration through Celite®, washing with ethyl acetate, and solvent removal under reduced pressure.

The nitro group is reduced to an amine via catalytic hydrogenation, yielding the final product. The reaction achieves a high yield of 90% for the amino derivative .

Key Reaction Data

| Parameter | Value |

|---|---|

| Nitration Yield | Analytically pure product after purification. |

| Reduction Yield | 90% (amorphous powder). |

| Purification Method | Column chromatography (ethyl acetate/dichloromethane). |

| NMR Solvent | D₆-DMSO (400 MHz, 298 K). |

| HR-MS (ESI) | m/z = 324.0980 [M+H]⁺ (calcd. 324.0984). |

NMR Data

For N-(4-amino-1-naphthalenyl)-2-pyridinecarboxamide:

-

δ = 10.11 ppm (br s, 1H, amide NH).

-

δ = 7.75 ppm (d, 1H, aromatic proton).

-

δ = 8.10 ppm (d, 1H, aromatic proton).

-

δ = 8.04 ppm (dd, 1H, aromatic proton).

-

δ = 7.94 ppm (d, 1H, aromatic proton).

These peaks confirm the structural integrity of the amine group and aromatic system .

HR-MS Verification

The product’s molecular ion peak at m/z = 324.0980 [M+H]⁺ matches the calculated mass (324.0984), confirming the molecular formula .

Reaction Mechanism Insights

The nitration step proceeds via a cobalt-catalyzed nitration mechanism , where nitric acid (from tert-butyl nitrite) reacts with the aromatic ring. The reduction step involves catalytic hydrogenation , where Pd/C facilitates the conversion of the nitro group (–NO₂) to an amine (–NH₂) under hydrogen gas .

Scientific Research Applications

Research has identified N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a significant role in cellular processes such as stress responses and apoptosis. The compound demonstrates promising selectivity for JNK over other mitogen-activated protein kinases (MAPKs), positioning it as a potential therapeutic agent for conditions like insulin resistance and type 2 diabetes.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. The amino group allows for nucleophilic substitutions, while the carbonyl group can undergo hydrolysis or condensation reactions. These properties make the compound amenable to further derivatization, which can enhance its biological activity and selectivity.

Case Study 1: JNK Inhibition and Diabetes Treatment

A study conducted on the effects of this compound on insulin resistance demonstrated that the compound's JNK inhibitory action could improve insulin sensitivity in cellular models. The results indicated significant reductions in JNK phosphorylation levels, correlating with improved glucose uptake in insulin-resistant cells.

Case Study 2: Cancer Therapeutics

Another investigation explored the compound's anticancer properties against various cancer cell lines, including prostate adenocarcinoma (PC3) and colorectal carcinoma (HCT116). The findings revealed that this compound exhibited cytotoxic effects at micromolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Amino vs. In contrast, Inabenfide’s chloro group (C₁₉H₁₅ClN₂O₂) introduces electron-withdrawing effects, which may stabilize the molecule in biological systems .

- Naphthalene vs.

- Heterocyclic Modifications : Compounds like 3-Bromo-N-(2-thiazolyl)benzamide incorporate thiazole rings, diversifying hydrogen-bonding and coordination sites compared to purely aromatic systems .

Physicochemical Properties

- Lipophilicity: The logP of N-(4-chlorophenyl)isonicotinamide (3.37) suggests greater lipophilicity than the target compound, whose amino group likely reduces logP .

Coordination Chemistry

4-Pyridinecarboxamide derivatives, including the target compound, exhibit utility in coordination chemistry. For example, palladium(II) complexes with 4-pyridinecarboxamide ligands form square-planar geometries, with amide groups participating in hydrogen-bonded supramolecular chains . The amino group in the target compound could offer additional binding sites for metal ions, distinguishing it from simpler derivatives like isonicotinamide.

Research Implications

- Biological Activity: While Inabenfide is a documented plant growth regulator, the target compound’s amino-naphthalenyl group may confer unique bioactivity, warranting further pharmacological screening .

- Material Science : The target compound’s planar structure and H-bonding capacity make it a candidate for designing crystalline materials or coordination polymers, as seen in palladium complexes .

Biological Activity

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its naphthalene and pyridine moieties, which contribute to its pharmacological properties. The compound's chemical structure can be represented as follows:

This structure allows for various interactions within biological systems, influencing its activity against different cell types.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of this compound against selected cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 558.5 |

| MDA-MB-231 | 374.5 |

| HT-29 | 615.9 |

| SUIT-2 | 781.5 |

These values indicate that the compound is particularly effective against HeLa and MDA-MB-231 cells, suggesting a potential for further development as an anticancer agent .

The mechanisms underlying the cytotoxic effects of this compound include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, leading to a significant reduction in cell viability.

- Cell Cycle Arrest : Studies have shown that treatment with this compound results in increased sub-G1 phase populations, indicating cell cycle arrest and subsequent apoptosis .

- Molecular Interactions : The compound interacts with various molecular targets, including kinases involved in cancer progression, which may contribute to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthalene and pyridine components can significantly influence the biological activity of the compound. For instance, substituents on the naphthalene ring can enhance or diminish cytotoxicity. Compounds with electron-donating groups tend to exhibit increased potency due to improved interactions with target proteins .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, this compound showed a significant decrease in cell viability at concentrations as low as 374.5 μM. The study concluded that this compound could serve as a lead for developing new breast cancer therapies .

- Case Study 2 : A comparative analysis against standard chemotherapeutics like cisplatin revealed that this compound exhibited superior potency in some cancer lines, suggesting its potential as an alternative treatment option .

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide and related derivatives?

- Methodological Answer : Derivatives of 4-pyridinecarboxamide are synthesized via acid-catalyzed condensation reactions. For example, N-(4-ethynylphenyl)-4-pyridinecarboxamide is prepared in 50% yield using pyrrole and ketone precursors under optimized conditions . Coordination complexes, such as silver(I)-pyridinecarboxamide polymers, are synthesized by layering metal salt solutions over ligand solutions, yielding crystalline structures after weeks of slow crystallization . Key steps include stoichiometric control, solvent selection (e.g., methanol/water), and light avoidance to prevent decomposition.

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) confirms functional groups, while high-performance liquid chromatography (HPLC; ≥98% purity) ensures compound integrity . Single-crystal X-ray diffraction (SC-XRD) resolves protonation states and intermolecular interactions, such as N–H⋯N/S hydrogen bonds and π-π stacking (3.59 Å centroid distance) in derivatives . Twin laws and fractional occupancy in crystals are refined using software like SHELXL .

Q. What biological activities are reported for 4-pyridinecarboxamide derivatives?

- Methodological Answer : Derivatives exhibit pesticidal and plant growth-regulating properties. For example, Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) acts as a plant growth regulator by inhibiting gibberellin biosynthesis . Bioactivity assays typically involve dose-response studies on model organisms, with structural modifications (e.g., chloro or hydroxyl substituents) optimizing target binding .

Advanced Research Questions

Q. What crystallographic insights explain the stability of 4-pyridinecarboxamide-based coordination polymers?

- Methodological Answer : In silver(I) complexes, the ligand N-(3-pyridylmethyl)-4-pyridinecarboxamide adopts a bidentate bridging mode, forming linear Ag–N bonds (2.15–2.16 Å) and distorted N–Ag–N angles (172.55°). The 3D network stability arises from Ag⋯O interactions with nitrate counterions and π-π stacking between pyridine/naphthalene rings . Hydrogen bonding (N–H⋯S/N) further stabilizes the lattice, as observed in thiocyanate-containing derivatives .

Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence the application of 4-pyridinecarboxamide derivatives?

- Methodological Answer : Vapor pressure and sublimation enthalpy (ΔHsub) are measured via inert gas transpiration and differential scanning calorimetry (DSC). For 4-pyridinecarboxamide, ΔHsub correlates with substituent effects: hydroxyl groups increase vapor pressure tenfold in benzene derivatives but reduce it twofold in pyridine analogs. Structural isomerism (e.g., 3- vs. 4-pyridine substitution) minimally impacts volatility, suggesting dominant van der Waals interactions in the solid state .

Q. What contradictions exist in the synthesis and activity data of 4-pyridinecarboxamide derivatives?

- Methodological Answer : Synthetic yields vary significantly (e.g., 50–54% for ethynylphenyl derivatives vs. 50% for silver complexes ), likely due to steric effects or reaction kinetics. Bioactivity data also show discrepancies: Inabenfide’s efficacy as a growth regulator depends on stereochemistry (R/S configurations), yet commercial preparations often use racemic mixtures, complicating mechanistic studies .

Notes

- Structural and thermodynamic data are critical for optimizing synthetic routes and application strategies.

- Contradictions in yield/activity highlight the need for reaction condition standardization and enantiopure synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.